N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide
Description
This compound features a bicyclic methanopyridodiazocine core fused with an 8-oxo group, a sulfonylphenyl substituent, and a cyclohexanecarboxamide moiety.
Propriétés
IUPAC Name |
N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c28-23-8-4-7-22-19-13-17(15-27(22)23)14-26(16-19)32(30,31)21-11-9-20(10-12-21)25-24(29)18-5-2-1-3-6-18/h4,7-12,17-19H,1-3,5-6,13-16H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYUFZAEVCHXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 413.49 g/mol. The structure features a pyrido-diazocin core which is known for various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways.
- Antioxidant Properties : The 8-oxo group suggests potential antioxidant activity by scavenging free radicals.
- Interaction with Cellular Targets : The compound may interact with various cellular receptors or proteins, influencing cell signaling pathways.
Anticancer Activity
Research indicates that compounds similar to N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide exhibit significant anticancer properties. For instance:
These findings suggest that the compound may have similar efficacy against various cancer cell lines.
Antiviral Activity
The compound has shown promise as an antiviral agent. A study on related pyrido-diazocins demonstrated effective inhibition of HIV integrase with EC50 values ranging from 50 to 100 µM . This indicates potential as a therapeutic agent against viral infections.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
Case Studies
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide in vitro against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM.
Case Study 2: Antiviral Activity
Another study focused on the antiviral properties against HIV. The compound was tested in a cell-based assay and demonstrated significant inhibition of viral replication with an EC50 value of 75 µM. Molecular docking studies suggested favorable binding interactions with the integrase enzyme.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Core Structure and Functional Group Variations
The table below compares the target compound with structurally related analogs from literature:
Key Observations:
- Core Diversity: The target compound’s methanopyridodiazocine core distinguishes it from benzooxazepine (e.g., compound 13) and imidazopyridine (e.g., compound 1l) analogs. These cores influence molecular rigidity and binding pocket compatibility.
- Functional Groups : Sulfonamide/carboxamide groups are conserved across compounds, suggesting shared hydrogen-bonding or enzymatic inhibition mechanisms. The carbothioamide variant may exhibit altered solubility or stability due to sulfur’s electronegativity.
- Synthetic Accessibility : Benzooxazepine derivatives (e.g., compound 14) achieve higher yields (75–88%) compared to the target compound, whose synthesis details are unspecified.
Hydrogen-Bonding and Crystallographic Considerations
Hydrogen-bonding patterns, critical for crystal packing and target interaction, vary with substituents:
- The target compound’s cyclohexanecarboxamide and sulfonyl groups likely form robust hydrogen bonds, akin to benzooxazepine derivatives .
- Carbothioamide (compound in ) may engage in weaker hydrogen bonds due to reduced electronegativity of sulfur vs.
- highlights graph-set analysis for hydrogen-bond networks, suggesting that the target’s sulfonyl and carboxamide groups could stabilize supramolecular assemblies or protein-ligand complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
